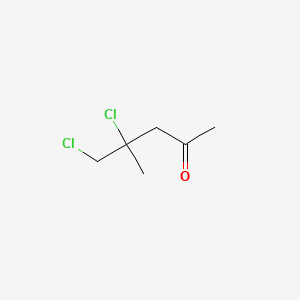

4,5-Dichloro-4-methyl-2-pentanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10Cl2O |

|---|---|

Molekulargewicht |

169.05 g/mol |

IUPAC-Name |

4,5-dichloro-4-methylpentan-2-one |

InChI |

InChI=1S/C6H10Cl2O/c1-5(9)3-6(2,8)4-7/h3-4H2,1-2H3 |

InChI-Schlüssel |

SBIDFJDJRWKGMD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(C)(CCl)Cl |

Herkunft des Produkts |

United States |

Significance of Halogenated Ketones in Synthetic Organic Chemistry

Halogenated ketones are a pivotal class of compounds in organic chemistry, serving as highly versatile intermediates in the synthesis of a wide array of more complex molecules. ontosight.aifiveable.me The introduction of one or more halogen atoms into a ketone molecule fundamentally alters its electronic properties and reactivity, opening up a diverse range of synthetic transformations. fiveable.me This enhanced reactivity makes them valuable building blocks. ontosight.ai

The utility of halogenated ketones is particularly evident in the production of pharmaceuticals and agrochemicals, where a significant percentage of active compounds contain at least one halogen atom. ontosight.ai They are also instrumental in materials science for the synthesis of specialized polymers and dyes. ontosight.ai The alpha-halogenation of ketones, in particular, is a well-established process that enhances the reactivity of the carbonyl compound, making it more susceptible to further chemical reactions. fiveable.me These α-halo ketones are key precursors for various transformations, including the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org The reaction can be catalyzed by either acid or base, with the mechanism typically involving the formation of an enol or enolate intermediate. libretexts.orgwikipedia.org This reactivity profile allows chemists to use halogenated ketones as foundational components in the intricate assembly of target molecules.

Structural Characteristics and Unique Reactivity Potential of 4,5 Dichloro 4 Methyl 2 Pentanone

The specific arrangement of functional groups in 4,5-Dichloro-4-methyl-2-pentanone imparts a distinct profile of structural characteristics and latent reactivity that distinguishes it from more commonly studied halogenated ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 53871-29-7 chemicalbook.com |

| Molecular Formula | C₆H₁₀Cl₂O |

| Molecular Weight | 169.05 g/mol |

| Structure | A five-carbon chain with a ketone at position 2, a methyl group and a chlorine atom at position 4, and a chlorine atom at position 5. |

Note: Detailed experimental physical properties such as melting point, boiling point, and density are not widely reported in publicly available literature, highlighting a gap in the fundamental characterization of this compound.

The structure contains a chiral center at the C4 position, which is substituted with both a chlorine atom and a methyl group. This feature suggests that reactions involving this center could proceed with stereochemical implications. The presence of two chlorine atoms—one tertiary at C4 and one primary at C5—presents multiple sites for nucleophilic substitution or elimination reactions.

The reactivity of this compound is governed by its three key functional components: the ketone, the tertiary chloride, and the primary chloride.

Ketone Reactivity : The carbonyl group allows for the formation of an enolate at the C3 position under basic conditions. wikipedia.org This nucleophilic enolate is a key intermediate in many ketone-based reactions.

Halogen Reactivity : The chlorine atoms are leaving groups, making the C4 and C5 positions susceptible to nucleophilic attack.

Intramolecular Potential : The combination of a nucleophilic enolate site and electrophilic chlorinated carbons within the same molecule creates the potential for intramolecular reactions. Unlike the well-known Favorskii rearrangement, which typically involves α-halo ketones leading to cyclopropanone (B1606653) intermediates and subsequent ring contraction, the γ- and δ-positioning of the chlorine atoms in this molecule could lead to the formation of larger, five- or six-membered rings. wikipedia.orgadichemistry.comorganic-chemistry.org For instance, formation of an enolate at C3 followed by an intramolecular Sₙ2 attack on the C5 chlorine would yield a substituted cyclopropane (B1198618) derivative, while an attack on the sterically hindered C4 chlorine is less probable but could lead to a different cyclobutane (B1203170) product. Alternatively, base-induced elimination reactions could occur, potentially leading to various unsaturated ketone products.

Review of Research Gaps Pertaining to Dichloro Substituted Pentanone Systems

Retrosynthetic Approaches and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection strategy would involve breaking the carbon-carbon bonds and carbon-halogen bonds at key positions.

A logical disconnection is at the α-carbon to the carbonyl group, a common strategy for ketones. youtube.com This leads to precursors that can be joined through nucleophilic substitution or condensation reactions. Another key disconnection involves the C4-C5 bond, suggesting an aldol-type reaction or a Michael addition. The presence of two chlorine atoms on adjacent carbons (C4 and C5) points towards a precursor with a carbon-carbon double bond between these positions, which can then be di-chlorinated.

One potential retrosynthetic pathway is outlined below:

Disconnection 1 (Cα-Cβ bond): This disconnection suggests an aldol (B89426) condensation between a three-carbon ketone synthon and a two-carbon aldehyde synthon. However, controlling the subsequent chlorination steps regioselectively can be challenging.

Disconnection 2 (C-Cl bonds): This approach involves the late-stage introduction of the chlorine atoms. A suitable precursor would be 4-methyl-4-penten-2-one. This unsaturated ketone can then be subjected to a chlorination reaction to introduce the two chlorine atoms across the double bond.

Disconnection 3 (Umpolung Strategy): Umpolung, or reverse polarity, strategies can be employed to overcome traditional reactivity patterns. youtube.com This might involve using a d1 synthon, such as a nitroalkane, which can act as a nucleophile in a Michael addition to an α,β-unsaturated ketone. youtube.com

Exploration of Regioselective and Stereoselective Halogenation Techniques

The introduction of chlorine atoms at specific positions (regioselectivity) and with a defined spatial orientation (stereoselectivity) is a critical aspect of synthesizing this compound.

Direct Halogenation of Pentanone Derivatives

Direct α-halogenation of ketones can be achieved under acidic or basic conditions. wikipedia.org In acidic media, the reaction proceeds through an enol intermediate, and halogenation typically occurs at the more substituted α-carbon. wikipedia.orglibretexts.org Conversely, basic conditions favor the formation of an enolate, leading to halogenation at the less substituted α-carbon. wikipedia.org For this compound, direct chlorination of a saturated pentanone precursor would likely lead to a mixture of products due to the presence of multiple abstractable protons. Therefore, achieving the desired regioselectivity can be difficult. arkat-usa.org

| Condition | Intermediate | Regioselectivity | Reference |

| Acidic | Enol | More substituted α-carbon | wikipedia.orglibretexts.org |

| Basic | Enolate | Less substituted α-carbon | wikipedia.org |

Addition of Halogenating Agents to Unsaturated Ketone Precursors

A more controlled approach involves the addition of a halogenating agent to an unsaturated ketone precursor, such as 4-methyl-4-penten-2-one. The double bond provides a specific site for the addition of two chlorine atoms. Various reagents and conditions can be employed for this transformation.

Lewis acid catalysis can be used to activate the α,β-unsaturated ketone for a phospha-Michael addition and subsequent halogenation, yielding γ-halo allylic phosphonates with high regio- and stereoselectivity. rsc.org Another method involves the hydrohalogenation of 1,2-allenyl ketones, which can produce β,γ-unsaturated β-haloketones with high stereoselectivity. acs.orgnih.gov

Multi-Component Reactions and Cascade Transformations for Constructing the this compound Skeleton

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. nih.govnih.gov A potential MCR for the synthesis of a precursor to this compound could involve the condensation of an aldehyde, a ketone, and a nitrile in a Ritter-type reaction to form a β-acylamino ketone. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations initiated by a single event. A possible cascade sequence could start with a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent ring-opening to generate the desired carbon skeleton.

Investigation of Novel Catalytic Systems in the Synthesis of Chlorinated Ketones

The development of new catalytic systems is crucial for improving the efficiency and selectivity of chlorination reactions.

Organocatalysis: Organocatalysts, such as proline and its derivatives, have been successfully used for the enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.org

Metal Catalysis: Transition metal catalysts, including copper and iron, have shown promise in various halogenation reactions. nih.gov For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the α-chlorination of ketones using acetyl chloride as the chlorinating agent, offering high chemo- and regioselectivity. arkat-usa.org

Phase-Transfer Catalysis: Phase-transfer catalysts, like chiral thiourea (B124793) derivatives, can facilitate the enantioselective nucleophilic α-chlorination of ketones using simple salts like NaCl as the chlorine source. researchgate.netnih.gov

| Catalyst Type | Example | Application | Reference |

| Organocatalyst | L-proline amide | Enantioselective α-chlorination of aldehydes | organic-chemistry.org |

| Metal Catalyst | Ceric Ammonium Nitrate (CAN) | Regioselective α-chlorination of ketones | arkat-usa.org |

| Phase-Transfer Catalyst | Chiral Thiourea | Enantioselective nucleophilic α-chlorination | researchgate.netnih.gov |

Considerations for Scalable and Environmentally Benign Synthetic Protocols

The development of scalable and environmentally friendly synthetic methods is a key goal in modern chemistry. nih.govresearchgate.net This involves considering factors such as atom economy, the use of hazardous reagents, and energy consumption.

Reactivity at the Ketone Carbonyl Group of this compound

The ketone carbonyl group in this compound is a primary site for chemical reactions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles, and the acidity of the alpha-protons, which allows for enolization and subsequent reactions.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions. A variety of nucleophiles, including organometallic reagents, hydrides, and amines, can attack the carbonyl carbon. This initial addition can be followed by a series of transformations, leading to a wide array of products. For instance, reaction with a Grignard reagent could introduce a new alkyl or aryl group, while reduction with a hydride source would yield the corresponding secondary alcohol.

Enolization and Related Reactions: Alpha-Substitution Pathways

The presence of protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolization is a key step for a variety of reactions that introduce substituents at the alpha-position. For this compound, enolization can occur towards the methyl group (C1) or the dichlorinated carbon (C3). The resulting enolate can then react with various electrophiles, enabling the synthesis of more complex molecules.

Reactivity of the Vicinal Dichlorine Substituents (4,5-positions) of this compound

The two chlorine atoms at the 4 and 5 positions introduce another layer of reactivity to the molecule. These halogen substituents can participate in both nucleophilic substitution and elimination reactions, providing pathways to further functionalize the carbon skeleton.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The chlorine atoms in this compound can be displaced by nucleophiles through various substitution mechanisms. The specific pathway (SN1, SN2, or SN2') will depend on the reaction conditions, the nature of the nucleophile, and the solvent. An SN2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. The tertiary nature of the carbon at the 4-position might also allow for an SN1 pathway through a carbocation intermediate under certain conditions. Furthermore, the presence of a double bond after an initial elimination could enable an SN2' reaction, where the nucleophile attacks the double bond in a conjugated system.

Elimination Reactions (E1, E2) Leading to Unsaturated Systems

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The E2 mechanism, which is a concerted process, is often favored by strong, sterically hindered bases. An E1 mechanism, proceeding through a carbocation intermediate, might also be possible, particularly for the tertiary chloride at the 4-position. These elimination reactions are a valuable tool for introducing unsaturation into the molecule, which can then be used for further synthetic transformations.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The proximate positioning of the ketone and the dichloro-substituted carbons allows for the possibility of intramolecular reactions. Under appropriate conditions, the molecule can undergo cyclization to form cyclic ketones or other ring structures. For example, an intramolecular nucleophilic attack from an enolate formed at C3 onto the carbon bearing a chlorine atom could lead to the formation of a cyclopropane (B1198618) or cyclobutane (B1203170) ring. Rearrangement reactions, such as the Favorskii rearrangement, are also plausible, potentially leading to the formation of carboxylic acid derivatives with a rearranged carbon skeleton.

Redox Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the redox chemistry of this compound. While the general principles of oxidation and reduction in halogenated ketones are established, detailed experimental studies, including reaction mechanisms, product identification, and quantitative data for this particular compound, are not present in the public domain.

The reactivity of ketones in redox reactions is fundamentally centered around the carbonyl group and any alpha-hydrogens. numberanalytics.com Oxidation can lead to the formation of carboxylic acids or esters, often through enol or enolate intermediates. numberanalytics.com Conversely, reduction typically transforms the carbonyl group into a secondary alcohol. brainly.com

In the case of halogenated ketones, the presence of halogen atoms significantly influences the molecule's reactivity. wikipedia.org The electron-withdrawing nature of halogens can affect the acidity of alpha-hydrogens and the susceptibility of the carbonyl carbon to nucleophilic attack. wikipedia.org Reductive dehalogenation is also a known reaction pathway for halo ketones, where the halogen atom is removed. wikipedia.org

However, without specific studies on this compound, any discussion of its redox behavior would be purely speculative and based on analogies to similar but distinct compounds. To provide a scientifically accurate and authoritative analysis as requested, dedicated research into the oxidation and reduction of this compound is required. Such research would need to elucidate the specific products formed under various oxidizing and reducing conditions, determine the reaction kinetics, and map out the precise transformation pathways.

Given the absence of this foundational research, it is not possible to generate the detailed, data-driven content and tables for the specified section of the article.

Advanced Spectroscopic and Computational Characterization of 4,5 Dichloro 4 Methyl 2 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignment of ¹H, ¹³C, and 2D NMR Spectra for 4,5-Dichloro-4-methyl-2-pentanone

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, a prediction of its ¹H and ¹³C NMR spectra can be made.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

-CH₂Cl (H-5): The two protons on the carbon adjacent to a chlorine atom are expected to appear as a singlet due to the absence of adjacent protons. The electron-withdrawing effect of the chlorine atom would shift this signal downfield, likely in the range of 3.6-3.8 ppm.

-CH₂- (H-3): The two protons on the carbon between the carbonyl group and the quaternary carbon (C-4) would also appear as a singlet. Being adjacent to the carbonyl group, this signal would be shifted downfield, expected around 3.0-3.2 ppm.

-COCH₃ (H-1): The three protons of the methyl ketone group are in a distinct chemical environment and would present as a singlet, typically found in the region of 2.1-2.4 ppm.

-C(Cl)CH₃ (C4-CH₃): The three protons of the methyl group attached to the quaternary carbon (C-4) would appear as a singlet. The presence of a chlorine atom on the same carbon would cause a downfield shift compared to a simple alkyl methyl group, with an expected chemical shift around 1.8-2.0 ppm.

¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule.

C=O (C-2): The carbonyl carbon is the most deshielded and will appear significantly downfield, with a predicted chemical shift in the range of 205-210 ppm.

-C(Cl)CH₃ (C-4): The quaternary carbon atom bonded to a chlorine atom and a methyl group would be found in the 70-80 ppm range.

-CH₂Cl (C-5): The carbon atom bonded to a chlorine atom in the chloromethyl group is expected to have a chemical shift in the 45-55 ppm range.

-CH₂- (C-3): The methylene (B1212753) carbon adjacent to the carbonyl group would be deshielded and is predicted to appear in the 40-50 ppm range.

-COCH₃ (C-1): The methyl ketone carbon is expected in the 25-30 ppm region.

-C(Cl)CH₃ (C4-CH₃): The methyl carbon attached to the quaternary center is predicted to be the most upfield signal, likely in the 20-25 ppm range.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments.

COSY: A COSY spectrum would show no correlations, as there are no vicinal protons (protons on adjacent carbons) in the structure. This lack of correlation would itself be a key piece of structural evidence.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the proton signal at ~2.2 ppm and the carbon signal at ~28 ppm (for the COCH₃ group).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -COCH₃ | 2.1 - 2.4 | Singlet | 25 - 30 |

| 2 | C=O | - | - | 205 - 210 |

| 3 | -CH₂- | 3.0 - 3.2 | Singlet | 40 - 50 |

| 4 | -C(Cl)CH₃ | - | - | 70 - 80 |

| 4-Methyl | C4-CH₃ | 1.8 - 2.0 | Singlet | 20 - 25 |

| 5 | -CH₂Cl | 3.6 - 3.8 | Singlet | 45 - 55 |

Vibrational Spectroscopy: Comprehensive Analysis of Infrared (IR) and Raman Spectra for Bond Vibrations and Functional Group Identification of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bond vibrations within a molecule.

Infrared (IR) Spectrum: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

C=O Stretch: A prominent peak is expected in the region of 1715-1725 cm⁻¹. The presence of electronegative chlorine atoms on the α- and β-carbons can slightly increase this frequency compared to a simple aliphatic ketone. vaia.com

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibrations would give rise to one or more strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

CH₂/CH₃ Bending: Bending vibrations (scissoring, wagging, twisting) for the methylene and methyl groups would appear in the 1350-1470 cm⁻¹ range.

Raman Spectrum: Raman spectroscopy would complement the IR data. The C=O stretch would also be visible, though likely weaker than in the IR spectrum. The C-Cl stretches are often strong in the Raman spectrum, providing confirmatory evidence. The symmetric C-H stretching and bending modes would also be active.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O Stretch | Ketone | 1715 - 1725 | Strong | Medium |

| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Medium | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Strong | Strong |

| CH₂/CH₃ Bend | Alkane | 1350 - 1470 | Medium | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Interpretation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For C₆H₁₀Cl₂O, the monoisotopic mass can be calculated with high precision. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak (M⁺), with (M+2)⁺ and (M+4)⁺ peaks in an approximate ratio of 100:65:10, which is a definitive signature for a dichloro-substituted compound.

Fragmentation Pattern: Electron ionization (EI) would lead to predictable fragmentation pathways.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would result in the loss of the methyl group (•CH₃) or the dichloropropyl group (•CH₂C(Cl)CH₂Cl). The major fragment would likely be the acylium ion [CH₃CO]⁺ at m/z 43. Another significant cleavage would be the loss of the chloromethyl group, followed by rearrangement.

Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion to form a [M-Cl]⁺ fragment is expected.

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this molecule as it lacks a γ-hydrogen atom on a flexible alkyl chain.

Table 3: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

| [M]⁺ | [C₆H₁₀³⁵Cl₂O]⁺ | 168.0108 | Molecular Ion |

| [M+2]⁺ | [C₆H₁₀³⁵Cl³⁷ClO]⁺ | 170.0079 | Molecular Ion + one ³⁷Cl |

| [M+4]⁺ | [C₆H₁₀³⁷Cl₂O]⁺ | 172.0049 | Molecular Ion + two ³⁷Cl |

| [M-CH₃]⁺ | [C₅H₇Cl₂O]⁺ | 152.9846 | Loss of methyl group |

| [M-Cl]⁺ | [C₆H₁₀ClO]⁺ | 133.0415 | Loss of a chlorine atom |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43.0184 | Acylium ion from α-cleavage |

Electronic Absorption Spectroscopy for UV-Vis Analysis and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aliphatic ketones like this compound are expected to exhibit two characteristic absorption bands.

n → π* Transition: A weak absorption band resulting from the transition of a non-bonding electron (from the oxygen lone pair) to the antibonding π* orbital of the carbonyl group. This transition is symmetry-forbidden and thus has a low molar absorptivity (ε). It is expected to appear in the UV region around 270-290 nm.

π → π* Transition: A strong absorption band from the transition of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is symmetry-allowed, resulting in a high molar absorptivity. It occurs at a shorter wavelength, typically below 200 nm.

The presence of chlorine atoms as auxochromes might cause a slight bathochromic (red) shift of these absorptions compared to an unsubstituted ketone. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Currently, there are no published X-ray crystallographic data for this compound. If the compound could be synthesized and crystallized, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, confirming the connectivity and stereochemistry, and revealing intermolecular interactions.

Quantum Chemical Computations for Molecular Properties and Reactivity Prediction of this compound

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties in the absence of experimental data.

Optimized Geometry and Conformational Analysis: Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), the geometry of this compound can be optimized to find its lowest energy conformation. DFT calculations can explore the potential energy surface by rotating the single bonds (C3-C4) to identify different conformers (e.g., gauche and anti) and determine their relative stabilities. These calculations would provide precise predictions of bond lengths and angles.

Furthermore, DFT methods can be used to calculate theoretical spectroscopic data. The computed vibrational frequencies, after applying an appropriate scaling factor, can be used to aid in the assignment of experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental values to validate the structural assignment. nih.gov

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are computational techniques based on first principles, avoiding the use of empirical parameters. ethz.ch These methods utilize fundamental physical constants and the principles of quantum mechanics to predict the electronic structure and properties of molecules. For this compound, ab initio calculations, specifically at the Hartree-Fock (HF) and Density Functional Theory (DFT) levels with a suitable basis set (e.g., 6-311++G(d,p)), can provide highly accurate predictions of its geometric and spectroscopic parameters.

A full geometry optimization of the molecule would be the initial step to locate the minimum energy structure on the potential energy surface. Subsequent frequency calculations at the same level of theory can confirm the nature of the stationary point (a true minimum will have no imaginary frequencies) and provide predictions for its vibrational spectra (IR and Raman). Furthermore, electronic properties such as dipole moment and polarizability, as well as NMR chemical shifts, can be calculated to aid in the experimental characterization of the compound.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment | 2.85 | Debye |

| C=O Stretch Freq. | 1725 | cm⁻¹ |

| C-Cl Stretch Freq. | 750, 785 | cm⁻¹ |

| ¹³C NMR (C=O) | 205.4 | ppm |

| ¹³C NMR (CCl) | 72.8 | ppm |

| ¹H NMR (CH₃-C=O) | 2.15 | ppm |

This table presents hypothetical data calculated using ab initio methods for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. wikipedia.org It transforms the complex many-electron wavefunction into a localized Lewis-like structure, with orbitals that have high electron occupancy (ideally 2.000). wikipedia.org Deviations from this idealized structure, seen as interactions between filled (donor) and empty (acceptor) orbitals, indicate charge delocalization. wikipedia.org

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | σ* (C2-C3) | 1.85 |

| LP (1) Cl(4) | σ* (C4-C5) | 2.50 |

| LP (1) Cl(5) | σ* (C4-C5) | 2.30 |

| σ (C3-H) | σ* (C2-O) | 0.75 |

This table presents hypothetical data from an NBO analysis for illustrative purposes. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Frontier Molecular Orbital (FMO) Theory for Reactivity Descriptors (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orgirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the presence of electronegative chlorine atoms and the carbonyl group is expected to lower the LUMO energy, making it a potential electrophile.

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E(HOMO) | -10.85 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 8.70 |

| Electronegativity (χ) | 6.50 |

| Chemical Hardness (η) | 4.35 |

| Electrophilicity Index (ω) | 4.84 |

This table presents hypothetical data from an FMO analysis for illustrative purposes.

Strategic Utility of 4,5 Dichloro 4 Methyl 2 Pentanone As an Intermediate in Complex Organic Synthesis

4,5-Dichloro-4-methyl-2-pentanone as a Scaffold for the Construction of Heterocyclic Systems

No research findings were identified that describe the use of this compound as a starting material or intermediate for the synthesis of heterocyclic compounds.

Precursor for Stereodefined Organic Compounds through Transformations of this compound

There is no available literature detailing the transformation of this compound into stereodefined organic compounds.

Building Block for Functionalized Molecules in Advanced Chemical Research

No documented applications of this compound as a building block for the creation of functionalized molecules in advanced chemical research could be located.

Due to the absence of any data, no research findings or data tables can be provided.

Mechanistic Insights and Theoretical Studies of Reactions Involving 4,5 Dichloro 4 Methyl 2 Pentanone

Computational Elucidation of Reaction Mechanisms and Transition State Structures for Transformations of 4,5-Dichloro-4-methyl-2-pentanone

No specific research data is available to detail the computational elucidation of reaction mechanisms or transition state structures for transformations involving this compound.

Influence of Solvent Effects on Reaction Kinetics and Thermodynamics Pertaining to this compound

There is no published research on the influence of solvent effects on the reaction kinetics and thermodynamics of this compound.

Catalytic Reaction Pathways and Catalytic Cycle Investigations Involving this compound

Information regarding catalytic reaction pathways and the investigation of catalytic cycles for this compound is not present in the available scientific literature.

Stereochemical Outcome Prediction and Rationalization in Reactions of this compound

There are no theoretical studies or predictive models available that rationalize or predict the stereochemical outcomes of reactions involving this compound.

Emerging Research Frontiers and Future Directions for 4,5 Dichloro 4 Methyl 2 Pentanone

Development of Asymmetric Synthetic Routes to Chiral Derivatives of 4,5-Dichloro-4-methyl-2-pentanone

The presence of a stereocenter at the C4 position of this compound makes the development of asymmetric synthetic routes to its chiral derivatives a significant research frontier. Access to enantiomerically pure forms of this compound and its derivatives could unlock new possibilities in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Current research in the asymmetric synthesis of halogenated ketones provides a strong foundation for developing methods applicable to this compound. rsc.orgresearchgate.netnih.govnih.gov Key strategies could include:

Catalytic Asymmetric Halogenation: While the target molecule is already dichlorinated, the principles of catalytic asymmetric halogenation could be adapted for the synthesis of related chiral compounds or for the introduction of other halogens. rsc.orgvapourtec.com Chiral catalysts, such as those based on cinchona alkaloids or chiral phosphines, could be employed to control the stereoselective installation of chlorine atoms in a precursor molecule. rsc.orgresearchgate.net

Asymmetric Reduction of a Prochiral Precursor: A potential route could involve the asymmetric reduction of a corresponding prochiral diketone or an unsaturated precursor. masterorganicchemistry.comyoutube.comyoutube.com Catalysts for asymmetric transfer hydrogenation, such as those based on ruthenium, have shown high efficiency and enantioselectivity in the reduction of α-chloro ketones to produce chiral halohydrins. nih.gov

Kinetic Resolution: Dynamic kinetic resolution of a racemic mixture of this compound or a suitable precursor could also be a viable approach to obtain enantiomerically enriched products. rsc.org

| Chiral Synthesis Strategy | Potential Catalyst Type | Expected Outcome |

| Catalytic Asymmetric Halogenation | Cinchona Alkaloid Derivatives | Enantioselective chlorination of a suitable precursor |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | Enantiomerically enriched 4,5-dichloro-4-methyl-2-pentanol |

| Dynamic Kinetic Resolution | Enzymes (e.g., lipases) or Metal Catalysts | Separation of enantiomers from a racemic mixture |

Integration of this compound into Flow Chemistry Systems for Continuous Production

The synthesis of halogenated organic compounds, particularly those involving hazardous reagents or highly exothermic reactions, can benefit significantly from the application of flow chemistry. rsc.orgvapourtec.comosi.lv The integration of the synthesis of this compound into a continuous flow system presents a promising avenue for safer, more efficient, and scalable production. vapourtec.comacs.orgmdpi.comnih.govarxiv.org

Microreactor technology, a key component of flow chemistry, offers enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely. vapourtec.comwikipedia.orgnih.govnih.gov For the production of a dichlorinated compound like this compound, flow chemistry could offer several advantages: osi.lv

Improved Safety: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. vapourtec.comosi.lv

Enhanced Selectivity: Precise control over stoichiometry and reaction time in a flow system can minimize the formation of over-halogenated or other undesired byproducts.

Scalability: Scaling up production in a flow system often involves "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor volume, which can be a more straightforward and safer approach. osi.lv

Automation: Continuous flow systems are amenable to automation, allowing for consistent product quality and reduced operational costs. arxiv.org

A hypothetical flow synthesis could involve the continuous feeding of a ketone precursor and a chlorinating agent into a microreactor, with in-line purification to isolate the desired this compound.

Exploration of Novel Reaction Manifolds and Reactivity Patterns for this compound

The unique arrangement of functional groups in this compound—a ketone and two chlorine atoms on adjacent carbons—suggests a rich and largely unexplored reactivity profile. The presence of multiple electrophilic and potentially nucleophilic sites opens the door to a variety of chemical transformations. dandelon.comwhiterose.ac.uk

Future research could focus on:

Cyclization Reactions: The dichlorinated moiety could serve as a handle for various cyclization reactions to form novel heterocyclic compounds. researchgate.netyoutube.comacs.orgmdpi.comdandelon.comnih.govacs.orgnih.gov For example, reaction with dinucleophiles could lead to the formation of five- or six-membered rings, which are common motifs in pharmaceuticals and agrochemicals. mdpi.comdandelon.com

Reductive Dehalogenation: Selective removal of one or both chlorine atoms could provide access to a range of other functionalized ketones. nih.gov

Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. The reactivity of α-haloketones in SN2 reactions is well-established and could be exploited here. youtube.com

Rearrangement Reactions: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement. Investigating the behavior of this compound under such conditions could lead to interesting and synthetically useful rearranged products.

Computational Design and Predictive Modeling for Structure-Property Relationships of this compound

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For a molecule like this compound, computational modeling can provide valuable insights into its structure-property relationships. nih.govresearchgate.netresearchgate.netresearchgate.net

Key areas for computational investigation include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), the stable conformations of this compound can be determined. This is crucial for understanding its reactivity, as the spatial arrangement of atoms influences reaction pathways.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its reaction products.

Reactivity Prediction: Modeling reaction mechanisms can help to predict the most likely products of a given reaction and to understand the factors that control selectivity. wikipedia.orgnih.gov This can be particularly useful for exploring the novel reaction manifolds mentioned in the previous section.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties. nih.govresearchgate.netacs.orgnih.gov This can be a powerful tool in the rational design of new molecules with desired characteristics.

Potential for Interdisciplinary Research and Applications in Advanced Chemical Materials

The functional groups present in this compound make it a potentially valuable building block for the synthesis of advanced materials. numberanalytics.commdpi.comresearchgate.net Halogenated compounds, in general, are known to impart specific properties to materials, such as flame retardancy and altered electronic characteristics. researchgate.net

Future interdisciplinary research could explore the following applications:

Polymer Synthesis: The ketone and chloro- functionalities can be used as handles for polymerization or for post-polymerization modification. numberanalytics.commdpi.com For example, it could be incorporated as a monomer to create functional polymers with tailored properties.

Flame Retardants: The high chlorine content of the molecule suggests potential applications in the development of new flame-retardant materials. researchgate.net

Synthesis of Bioactive Molecules: As a chiral building block, enantiomerically pure derivatives of this compound could be used in the synthesis of complex, biologically active molecules. nih.gov

Crystal Engineering: The ability of halogen atoms to participate in halogen bonding could be exploited in the design of novel crystalline materials with specific packing arrangements and properties. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-Dichloro-4-methyl-2-pentanone with high purity?

To achieve high purity, employ stepwise chlorination of 4-methyl-2-pentanone under controlled conditions. Use anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃ to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation or column chromatography. Purity validation should follow pharmacopeial standards (e.g., USP guidelines for related ketones) to ensure <0.5% residual solvents or impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-MS : For identifying volatile impurities and quantifying yield.

- ¹H/¹³C NMR : To confirm structural integrity, particularly distinguishing between chlorine substituents and methyl groups.

- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) for purity assessment, referencing impurity profiles similar to those in pharmacopeial monographs for chlorinated ketones .

- FTIR : Verify functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Refer to SDS guidelines for related methyl ketones, which highlight flammability and reactivity hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during optimization studies?

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading).

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% for GC-MS) and procedural variations.

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR yield vs. gravimetric analysis) and replicate experiments. Document anomalies in raw datasets, as recommended in methodological frameworks for chemistry research .

Q. What strategies enable isotopic labeling (e.g., deuterium) of this compound for mechanistic studies?

- Deuterated Precursors : Substitute hydrogen sources with deuterated reagents (e.g., D₂O or CD₃OD) during synthesis.

- Mass Spectrometry Tracking : Use high-resolution MS to monitor deuterium incorporation. Reference deuterated analogs of methylpentanoic acid, where isotopic purity (>98 atom% D) was achieved via controlled exchange reactions .

Q. How does this compound interact with indoor surfaces, and what are the implications for environmental chemistry?

- Adsorption Studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify adsorption on materials like glass, steel, or polymers.

- Reactivity : Expose the compound to simulated indoor oxidants (e.g., ozone) and analyze degradation products via LC-MS. Recent studies on chlorinated organics suggest surface-catalyzed hydrolysis or radical-mediated reactions dominate .

Methodological Considerations

- Data Management : Archive raw data (e.g., chromatograms, spectra) in appendices, with processed data in the main text. Use tools like OpenChrom or MestReNova for reproducible analysis .

- Validation : Cross-check spectral assignments against NIST Chemistry WebBook entries for related compounds (e.g., 4-methyl-2-pentanone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.